molecular formula C22H25N3OS2 B3648672 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B3648672
M. Wt: 411.6 g/mol
InChI Key: HNTXUILEEBVKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate is a complex organic compound with a unique structure that combines elements of dibenzoazepine and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps. One common route starts with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which is then reacted with ethyl chloroformate to form the corresponding ester. This ester is subsequently reacted with 4-methylpiperazine-1-carbodithioate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[b,f]azepine: A precursor in the synthesis of the target compound.

    Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.

    Oxcarbazepine: An anticonvulsant with a related structure.

Uniqueness

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate is unique due to the combination of the dibenzoazepine and piperazine moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS2/c1-23-12-14-24(15-13-23)22(27)28-16-21(26)25-19-8-4-2-6-17(19)10-11-18-7-3-5-9-20(18)25/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTXUILEEBVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 2
Reactant of Route 2
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 3
Reactant of Route 3
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 4
Reactant of Route 4
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 5
Reactant of Route 5
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 6
Reactant of Route 6
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.